molecular formula C8H4LiNO3 B13023904 Lithiumfuro[2,3-b]pyridine-5-carboxylate

Lithiumfuro[2,3-b]pyridine-5-carboxylate

Cat. No.: B13023904
M. Wt: 169.1 g/mol
InChI Key: JQNXPVCQSDGHJV-UHFFFAOYSA-M
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Description

Lithiumfuro[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that contains both lithium and a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithiumfuro[2,3-b]pyridine-5-carboxylate typically involves the reaction of furo[2,3-b]pyridine-5-carboxylic acid with a lithium reagent. One common method is the lithiation of furo[2,3-b]pyridine-5-carboxylic acid using n-butyllithium in an inert atmosphere, followed by quenching with a suitable electrophile to yield the desired lithium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithiumfuro[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine-5-carboxylate derivatives with additional oxygen-containing functional groups, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Lithiumfuro[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of lithiumfuro[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-b]pyridine: A closely related compound with similar structural features but without the lithium moiety.

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, known for its biological activities.

    Thieno[2,3-b]pyridine:

Uniqueness

Lithiumfuro[2,3-b]pyridine-5-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interactions with other molecules. This distinct feature sets it apart from other similar compounds and may contribute to its specific properties and applications .

Properties

Molecular Formula

C8H4LiNO3

Molecular Weight

169.1 g/mol

IUPAC Name

lithium;furo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C8H5NO3.Li/c10-8(11)6-3-5-1-2-12-7(5)9-4-6;/h1-4H,(H,10,11);/q;+1/p-1

InChI Key

JQNXPVCQSDGHJV-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=COC2=NC=C(C=C21)C(=O)[O-]

Origin of Product

United States

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